molecular formula C4H7NO2 B2374412 3-Hydroxy-2-pyrrolidinone CAS No. 15116-68-4; 15166-68-4; 34368-52-0

3-Hydroxy-2-pyrrolidinone

Cat. No.: B2374412
CAS No.: 15116-68-4; 15166-68-4; 34368-52-0
M. Wt: 101.105
InChI Key: FRKGSNOMLIYPSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance in Heterocyclic Chemistry Research

The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. nih.govnih.gov The introduction of a hydroxyl group at the 3-position, as seen in 3-Hydroxy-2-pyrrolidinone (B82130), adds a layer of complexity and functionality that is highly sought after by synthetic chemists.

The significance of this compound in heterocyclic chemistry is multifaceted:

Chiral Building Block: The molecule possesses a stereocenter at the C3 position, making it an invaluable chiral precursor for the enantioselective synthesis of more complex molecules. lookchem.comwipo.int The (R)- and (S)-enantiomers of this compound serve as starting materials for creating stereochemically pure active pharmaceutical ingredients (APIs), where a specific stereoisomer is often responsible for the desired therapeutic effect. doi.org

Versatile Functional Groups: The presence of a secondary amine, a carbonyl group (lactam), and a hydroxyl group allows for a wide range of chemical modifications. The hydroxyl group can be oxidized to a ketone or undergo substitution reactions, while the lactam ring can be opened or modified at the nitrogen atom. This versatility enables the creation of a diverse library of derivatives.

Scaffold for Bioactive Molecules: The this compound core is a key structural element in various compounds with demonstrated biological activities. nih.govnih.gov Its ability to form hydrogen bonds and interact with biological targets makes it an attractive starting point for drug discovery programs.

Overview of Research Trajectories for this compound and its Derivatives

Research involving this compound and its derivatives has expanded into several key areas, primarily driven by the quest for new therapeutic agents. These research trajectories often leverage the core structure to target specific biological pathways.

One major research direction is the synthesis of enzyme inhibitors . For example, derivatives of this compound have been investigated as potent inhibitors of cyclin-dependent kinases (CDKs), such as CDK2/cyclin A, which are crucial regulators of the cell cycle and are prominent targets in cancer therapy. nih.gov A stereoconservative approach, often starting from readily available chiral precursors like malic acid, is employed to construct the hydroxy-substituted pyrrolidinone moiety within these inhibitors. nih.govresearchgate.net

Another significant trajectory is the exploration of its derivatives as modulators of the central nervous system . The pyrrolidinone scaffold is a known feature in nootropic drugs, and research suggests that N-substituted derivatives of this compound may influence neurotransmitter systems, indicating potential applications in treating neurological disorders. doi.org

Furthermore, the antioxidant and anti-inflammatory properties of this compound derivatives are under investigation. lookchem.com Studies have shown that certain derivatives can effectively scavenge free radicals, suggesting their potential in combating oxidative stress-related conditions. nih.gov

The compound also serves as a ligand in asymmetric catalysis , a field crucial for the efficient production of single-enantiomer drugs. lookchem.com Its ability to coordinate with metal centers has been explored for creating catalysts that can induce stereoselectivity in chemical reactions.

Finally, research has also ventured into the material sciences, with studies investigating this compound as a potential bidentate ligand for the in vivo chelation of heavy metals.

Interactive Data Tables

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₄H₇NO₂ lookchem.com
Molecular Weight101.10 g/mol lookchem.com
Melting Point100-103 °C ((R)-enantiomer) lookchem.com
Boiling Point364 °C lookchem.com
Density1.292 g/cm³

Research Applications of this compound Derivatives

Derivative TypeResearch AreaKey Findings
3-Aminopyrazole (B16455) conjugateCancer TherapyMajor metabolite of a potent CDK2/cyclin A inhibitor. nih.gov
N-Substituted derivativesNeurological DisordersPotential to modulate neurotransmitter systems. doi.org
Polysubstituted 3-hydroxy-3-pyrroline-2-onesAntioxidantEffective scavengers of hydroxyl radicals. nih.gov
N-Benzylated derivativesEnzyme InhibitionInhibition of rat intestinal α-glucosidase. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxypyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c6-3-1-2-5-4(3)7/h3,6H,1-2H2,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKGSNOMLIYPSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15166-68-4, 15116-68-4
Record name 3-Hydroxy-2-pyrrolidinone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-HYDROXY-2-PYRROLIDINONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 3 Hydroxy 2 Pyrrolidinone and Its Analogues

Established Synthetic Pathways

The synthesis of the 3-hydroxy-2-pyrrolidinone (B82130) scaffold has been accomplished through several reliable and well-documented routes. These methods often utilize readily available starting materials and proceed through key chemical transformations such as cyclization and reduction.

Approaches from Carboxylic Acid Precursors

The cyclization of amino acid derivatives is a fundamental strategy for the formation of lactams, including this compound. byjus.com Glutamic acid, in particular, serves as a common and abundant precursor. The process typically involves the self-cyclization of glutamic acid or its salts upon heating. google.com This reaction can be performed by directly heating the starting material or by heating it in a solvent like water to high temperatures in an autoclave. google.com For instance, L-glutamic acid can be converted to L-pyrrolidone carboxylic acid with high optical purity by bringing it into contact with high-temperature and high-pressure water. google.com A one-pot synthesis of 2-pyrrolidone from glutamic acid has been achieved using a supported Ruthenium (Ru/Al2O3) catalyst under a pressurized hydrogen atmosphere. nih.govshokubai.org This reaction pathway proceeds through the dehydration of glutamic acid to pyroglutamic acid, followed by hydrogenation and subsequent dehydrogenation-decarbonylation. nih.govresearchgate.net

Another significant carboxylic acid precursor is malic acid. A stereoconservative approach has been developed to construct the hydroxy-substituted pyrrolidinone moiety starting from malic acid. nih.gov For example, (S)-malic acid can be transformed into (3S)-3-hydroxy-2-pyrrolidinone. researchgate.netresearchgate.net This flexible approach has been utilized in the total synthesis of natural products. researchgate.net The key step in one such route is the intramolecular aminolytic cleavage of a lactone ring intermediate. researchgate.net

The following table summarizes the conversion of carboxylic acid precursors to pyrrolidone derivatives.

Table 1: Synthesis from Carboxylic Acid Precursors
Precursor Catalyst/Conditions Product Yield Reference
L-Glutamic Acid High-Temp/High-Pressure Water (200°C) L-Pyrrolidone Carboxylic Acid High google.com
Glutamic Acid Ru/Al2O3, H2 (2 MPa), 433 K 2-Pyrrolidone High nih.govshokubai.org
(S)-Malic Acid Stereoconservative approach (3S)-3-Hydroxy-2-pyrrolidinone Not specified nih.govresearchgate.netresearchgate.net

Reductive Cyclization Strategies

Reductive cyclization offers a powerful method for constructing the pyrrolidinone ring system, often by forming the crucial C-N bond in the final ring-closing step. These strategies frequently involve the reduction of a nitro group or a nitrile, followed by spontaneous or catalyzed lactamization.

A prominent example is the synthesis of functionalized pyrrolidin-2-ones through a cascade reaction involving a nitro-Mannich reaction. ucl.ac.ukucl.ac.uk This one-pot process can start with the conjugate addition of a diorganozinc reagent to a nitroacrylate, followed by an in situ nitro-Mannich reaction and subsequent lactamization to yield the pyrrolidinone structure. ucl.ac.ukucl.ac.uk This method is versatile, allowing for the synthesis of a wide range of analogues with alkyl, aryl, and heteroaryl groups, often with high diastereoselectivity. ucl.ac.uknih.gov

Another approach involves the reductive amination of ethyl levulinate with nitro compounds. nih.gov In the presence of a platinum-based catalyst (Pt/TiO2-NT), a cascade process occurs, which includes the reduction of the nitro compound, formation of an intermediate imine, hydrogenation, and final cyclization to yield N-substituted 5-methyl-2-pyrrolidones. nih.gov The catalyst's bifunctional metal-acid nature is crucial for the process to proceed efficiently. nih.gov

Direct reductive cyanation of a pyrrolidinone building block bearing a free hydroxyl group has also been achieved using a LiAlH4/KCN combination, affording a trans-2-cyano-5-hydroxymethyl-pyrrolidine derivative stereoselectively. sioc-journal.cn

Multicomponent Reaction Protocols for Pyrrolidinone Derivatives

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation, have become highly efficient tools for synthesizing complex molecules like pyrrolidinone derivatives. researchgate.nettandfonline.comtandfonline.com The Ugi and Passerini reactions are notable examples of MCRs applied to this purpose. semanticscholar.orgacs.org

An efficient synthesis of N-substituted pyrrolidinones has been described using the Ugi four-component reaction (U-4CR) starting from resin-bound glutamic acid. nih.gov This solid-phase synthesis approach allows for the rapid generation of diverse compounds. nih.gov The Ugi reaction can also be employed to synthesize pyrrolidones by designing the components to be tethered together, allowing for post-reaction ring closure. rloginconsulting.com

The Passerini three-component reaction, which typically involves an isocyanide, an aldehyde, and a carboxylic acid, can also be adapted. researchgate.net By using enols as the acid component for the first time, electron-poor pyrrolidinodiones can react with aldehydes, amines, and isocyanides to afford enaminic four-component adducts in an Ugi-type reaction. semanticscholar.org In the absence of an amine, the reaction can proceed as a Passerini-type condensation to yield different pyrrolidinone derivatives. semanticscholar.orgmdpi.com These MCRs provide a powerful strategy for preparing new pyrrolidinones with peptidic or pseudo-peptidic groups. semanticscholar.org A novel MCR involving secondary amines, carbon disulfide, isocyanides, and gem-dicyano olefins under ultrasound irradiation has been developed to produce polysubstituted pyrrolidines diastereoselectively. rsc.org

Chemoenzymatic and Stereoselective Synthesis

The demand for enantiomerically pure compounds has driven the development of chemoenzymatic and stereoselective synthetic methods. Enzymes, with their inherent chirality, are excellent catalysts for producing specific stereoisomers.

A highly effective chemoenzymatic strategy for the enantioselective synthesis of 3-hydroxypyrrolidin-2-ones and 3-hydroxy-2-piperidinones employs an immobilized lipase (B570770) from Pseudomonas cepacia. doi.org This method provides access to these chiral lactams in high enantiomeric excess. doi.org The process starts from economical materials like γ-butyrolactone, which is converted to an intermediate that undergoes enzymatic resolution. doi.org

A highly diastereoselective synthesis of trans-4-hydroxy-5-substituted 2-pyrrolidinones has been achieved through an intramolecular cascade process involving α-chiral aldimines and Grignard reagents. rsc.org This method demonstrates excellent control over the stereochemistry at the C-5 position of the pyrrolidinone ring. rsc.org Furthermore, stereoselective synthesis of densely functionalized pyrrolidin-2-ones can be achieved via a conjugate addition/nitro-Mannich/lactamization cascade, yielding products as single diastereoisomers. nih.gov An enantioselective version of this reaction has been developed using a copper catalyst. nih.gov

Novel Synthetic Developments

Research into the synthesis of this compound continues to evolve, with novel methods offering new efficiencies and capabilities.

Photochemical Cyclization Approaches

Photochemistry provides unique reaction pathways driven by electronically excited states, often leading to products that are difficult to obtain through thermal reactions. researchgate.net A novel three-step synthesis of N-substituted 3-hydroxy-2-pyrrolidinones has been developed where the key step is a reductive photocyclization. researchgate.netthieme-connect.comthieme-connect.com This method starts from β-amino acids, which are converted to α-keto methyl esters. thieme-connect.com Photolysis of these keto esters then yields the desired 3-hydroxy-2-pyrrolidinones. thieme-connect.com

The mechanism of this reductive photocyclization is noteworthy. Isotope labeling experiments have shown that a hydrogen atom is transferred from the ester's methyl group to the ketone, which is reduced to an alcohol during the cyclization. thieme-connect.com This process is believed to proceed through a diradical intermediate that undergoes a concerted cyclization and intramolecular H-atom transfer. thieme-connect.com This photochemical approach has also been successfully applied to the synthesis of N-substituted 4-hydroxy-pyroglutamic acids. thieme-connect.com

Another innovative photochemical strategy enables the conversion of nitroarenes into rigidified pyrrolidine (B122466) analogues. acs.orgnih.gov This method involves two simultaneous photochemical processes that first expand the nitroarene into an azepine, which then folds into a bicyclic pyrroline (B1223166) through nitrene-mediated nitrogen insertion and electrocyclization. acs.orgnih.gov

The following table details the results of the reductive photocyclization of various α-keto methyl esters.

Table 2: Reductive Photocyclization of α-Keto Methyl Esters to 3-Hydroxy-2-pyrrolidinones
Starting α-Keto Methyl Ester (Substituent R) Product Yield (%) Reference
R = Benzyl (B1604629) (Bn) 1-Benzyl-3-hydroxy-2-pyrrolidinone 62 thieme-connect.com
R = (CH2)2Ph 3-Hydroxy-1-phenethyl-2-pyrrolidinone 51 thieme-connect.com
R = Boc N-Boc-3-hydroxy-2-pyrrolidinone 46 thieme-connect.com

Metal-Catalyzed Reaction Systems

The synthesis of pyrrolidinones and their precursors, pyrrolines, can be effectively achieved through transition metal-catalyzed cyclization reactions. rsc.org Various metals, including rhodium, copper, and gold, have been utilized to promote the formation of the five-membered pyrrolidine ring. rsc.org These methods often involve the intramolecular cyclization of functionalized linear precursors.

One notable example is the enantioselective hydrogenation of a keto lactam precursor (4,4-dimethyl-1-phenylpyrrolidine-2,3-dione) to yield an analogue, (R)-3-hydroxy-4,4-dimethyl-1-phenyl-2-pyrrolidinone. sci-hub.se This reaction employs a Rhodium(I) complex derived from (1,5-cyclooctadiene)Rh(I) chloride and the chiral diphosphine ligand (2S,4S)-1-(tert-butoxycarbonyl)-4-(diphenylphosphino)-2-(diphenylphosphinomethyl)pyrrolidine, commonly known as (S,S)-BPPM. sci-hub.se While good yields can be achieved, the enantioselectivities can be variable, with the best reported enantiomeric excess (e.e.) being 76% before recrystallization. sci-hub.se

Copper catalysis has also been explored for constructing related heterocyclic systems. For instance, a copper(I) iodide (CuI) catalyzed intramolecular annulation of 2-ethynylbenzaldehyde (B1209956) derivatives provides a route to 3-hydroxy-1-indanones, demonstrating copper's utility in forming hydroxylated five-membered rings. acs.org Another approach involves the copper-catalyzed synthesis of SCF₃-containing 1-pyrrolines from O-acyl oximes and styrenes, where Cu(OAc)₂ proved to be an effective catalyst. rsc.org Gold-catalyzed reactions, such as the [3+2] cycloaddition of isocyanoacetates with phenylmaleimide (B3051593) using a chiral DTBM-segphos ligand, have been shown to produce 1-pyrrolines with high diastereoselectivity and enantioselectivity. rsc.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a green and efficient technique to accelerate the formation of pyrrolidinone derivatives. ekb.egunivpancasila.ac.id This method often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. ekb.egscispace.com

A notable application is the one-pot, three-component synthesis of substituted pyrrolidinones from aromatic aldehydes, anilines, and dialkylbut-2-ynedioate in water using p-toluenesulfonic acid (p-TsOH) as a catalyst under microwave irradiation. researchgate.net This approach is valued for its operational simplicity and for minimizing hazardous waste. researchgate.net Similarly, a chemoselective, solvent-free one-pot reaction has been developed for synthesizing novel hydroxypyrrolidinone analogues, such as (3E)-5-hydroxy-1-isopropyl-3-[(5-methyl-2-thienyl)methylene]-5-phenylpyrrolidin-2-one. ekb.eg This reaction proceeds via the microwave-assisted interaction of a furan-2(3H)-one precursor with amines. ekb.eg The proposed mechanism involves an intramolecular nucleophilic attack from the nitrogen atom onto a carbonyl carbon, leading to ring closure. ekb.eg

The efficiency of microwave-assisted synthesis has also been demonstrated using sulfonic acid-functionalized ionic liquids as catalysts. scispace.com For example, 1,1'-butylene-bis(3-sulfo-3H-imidazol-1-ium) chloride in ethylene (B1197577) glycol has been used to catalyze the reaction between aryl aldehydes, aniline (B41778) derivatives, and diethyl acetylenedicarboxylate (B1228247), yielding pyrrolidinones in as little as 5 minutes under 100 W microwave irradiation. scispace.com

Synthesis of Chiral this compound and Enantiomers

The synthesis of optically active this compound is of significant interest due to its role as a chiral building block in the development of pharmaceuticals. nih.gov Methods have been developed that utilize both asymmetric chemical synthesis and enzymatic processes to achieve high enantiomeric purity.

Asymmetric Synthesis Techniques

Asymmetric synthesis provides a direct route to enantiomerically pure or enriched 3-hydroxy-2-pyrrolidinones. A common and effective strategy involves starting from a chiral precursor. (S)-Malic acid is a frequently used starting material for synthesizing (S)-3-hydroxy-2-pyrrolidinone. researchgate.netresearchgate.net One such approach transforms (S)-malic acid into the target molecule using hexafluoroacetone (B58046) as a protecting and activating agent, with the key step being the intramolecular aminolytic cleavage of a dioxolan-4-one intermediate. researchgate.net This methodology has been applied to the total synthesis of natural products like (-)-vasicol. researchgate.net

Another powerful technique is the asymmetric reduction or hydrogenation of a prochiral precursor. The enantioselective reduction of 4,4-dimethyl-1-phenylpyrrolidine-2,3-dione using (-)- and (+)-B-chlorodiisopinocamphenylborane (DIP-Chloride®) can produce both the (S) and (R) enantiomers of the corresponding this compound analogue in good yield and high enantiomeric excess. sci-hub.se Alternatively, the (R)-enantiomer can be obtained via asymmetric hydrogenation using a Rh(I) catalyst with a chiral ligand, achieving >99% e.e. after recrystallization. sci-hub.se

Other methods include a stereoconservative approach, also starting from malic acid, to construct the hydroxy-substituted pyrrolidinone moiety of a CDK2/cyclin A inhibitor metabolite. nih.gov This synthesis utilized cyanoborohydride immobilized on an Amberlyst resin as a key reducing agent. nih.gov Furthermore, asymmetric synthesis of 3-hydroxy-pyrrolidines has been achieved through tin-lithium exchange followed by a stereoselective intramolecular cyclization, yielding highly enantiomerically enriched products. nih.gov

Enzymatic Hydroxylation Methods for Optically Active Derivatives

Enzymatic hydroxylation offers a direct and environmentally benign method for preparing optically active 3-hydroxypyrrolidine derivatives. google.comepo.org This biotransformation involves the stereoselective insertion of an oxygen atom into a pyrrolidine precursor using a biocatalyst, a reaction that is challenging to achieve with classic chemical methods. google.comgoogleapis.com

A wide range of microorganisms and their enzymes have been identified as effective biocatalysts for this transformation. google.com These include strains from genera such as Pseudomonas, Aspergillus, Mycobacterium, Rhodococcus, and Bacillus, as well as specific enzymes like alkane hydroxylases. google.comgoogleapis.com For example, the hydroxylation of N-benzylpyrrolidine to optically active N-benzyl-3-hydroxypyrrolidine can be catalyzed by Pseudomonas putida. google.com In a specific application, Aspergillus niger was used to hydroxylate N-tert-butoxycarbonyl pyrrolidine to produce optically active 3-hydroxy N-tert-butoxycarbonyl pyrrolidine. google.com

One documented process involves the hydroxylation of 1-benzoylpyrrolidine (B181117) by the fungus Aspergillus sp. NBRC 109513, which yields (S)-1-benzoyl-3-pyrrolidinol with a 66% enantiomeric excess. nih.gov While this product is a 3-pyrrolidinol, the principle demonstrates the utility of enzymatic hydroxylation. The enantiomeric purity of the product can be further enhanced through subsequent kinetic resolution using an immobilized lipase, achieving >99% e.e. nih.gov These optically active N-protected derivatives can then be easily deprotected to yield the final optically active 3-hydroxypyrrolidine. google.com

Chemical Reactivity and Derivatization of the 3 Hydroxy 2 Pyrrolidinone Core

Functional Group Transformations of the Hydroxyl Moiety

The secondary hydroxyl group at the C3 position is a key functional handle for derivatization. Standard alcohol chemistry can be applied to modify this group, leading to the formation of ethers, esters, and oxidation products.

Etherification and Esterification: The hydroxyl group can undergo O-alkylation to form ethers and O-acylation to yield esters. While direct literature on these reactions specifically for 3-hydroxy-2-pyrrolidinone (B82130) is not abundant, the principles of such transformations are well-established in organic synthesis. For instance, O-alkylation can be achieved using alkyl halides in the presence of a base, and esterification can be carried out using acyl chlorides or anhydrides.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 3-oxo-2-pyrrolidinone. Mild oxidizing agents are generally preferred to avoid over-oxidation or side reactions. The Dess-Martin periodinane (DMP) oxidation is a well-regarded method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgwikipedia.org It is known for its mild conditions, high yields, and tolerance of sensitive functional groups. wikipedia.org Another common method is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride at low temperatures to achieve the desired transformation. alfa-chemistry.comwikipedia.orgorganic-chemistry.org

TransformationReagents and ConditionsProduct
Etherification (O-alkylation)Alkyl halide, Base (e.g., NaH)3-Alkoxy-2-pyrrolidinone
Esterification (O-acylation)Acyl chloride or Anhydride, Base (e.g., Pyridine)3-Acyloxy-2-pyrrolidinone
OxidationDess-Martin Periodinane (DMP) or Swern Oxidation (DMSO, (COCl)2, Et3N)Pyrrolidine-2,3-dione (B1313883)
Table 1: Functional Group Transformations of the Hydroxyl Moiety.

Reactions at the Pyrrolidinone Nitrogen Atom

The nitrogen atom of the lactam functionality can be derivatized through acylation, alkylation, and the introduction of protecting groups. These modifications are crucial for modulating the chemical properties of the molecule and for building more complex structures. Protecting the nitrogen is often a key step to prevent its interference in subsequent reactions. tcichemicals.com

N-Acylation and N-Alkylation: The nitrogen atom can be acylated using acylating agents or alkylated with alkyl halides. N-benzylation, for instance, is a common transformation. google.comgoogle.com The reactivity of the nitrogen can be influenced by the presence of the adjacent carbonyl group.

N-Protection: Protecting the nitrogen atom is often necessary during multi-step syntheses. Common protecting groups for amines, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), can be introduced under standard conditions. nih.govtotal-synthesis.comorganic-chemistry.org The choice of protecting group depends on the stability required for subsequent reaction steps and the conditions for its removal.

ReactionTypical ReagentsProduct Type
N-AcylationAcyl chloride, BaseN-Acyl-3-hydroxy-2-pyrrolidinone
N-AlkylationAlkyl halide, BaseN-Alkyl-3-hydroxy-2-pyrrolidinone
N-Boc Protection(Boc)2O, BaseN-Boc-3-hydroxy-2-pyrrolidinone
N-Cbz ProtectionCbz-Cl, BaseN-Cbz-3-hydroxy-2-pyrrolidinone
Table 2: Reactions at the Pyrrolidinone Nitrogen Atom.

Modifications and Functionalization of the Pyrrolidinone Ring

The pyrrolidinone ring itself can be functionalized at various positions, or it can undergo ring-opening reactions to yield acyclic products.

Halogenation: The introduction of halogen atoms onto the pyrrolidinone ring can provide handles for further synthetic transformations. N-Bromosuccinimide (NBS) is a common reagent for the bromination of activated cyclic systems. researchgate.net The regioselectivity of the halogenation would depend on the reaction conditions and the substitution pattern of the pyrrolidinone ring.

Oxidative Functionalization: Direct C-H functionalization of the pyrrolidinone ring can be achieved through oxidative methods. For instance, the oxidation of N-protected pyrrolidines can lead to the introduction of functional groups at the α-position to the nitrogen. nih.gov

Ring-Opening Reactions: The lactam ring of this compound can be opened by nucleophilic attack. For example, catalytic ring-opening aminolysis of related bridged δ-lactam-γ-lactones has been demonstrated to proceed with primary and secondary amines under palladium catalysis, suggesting a potential pathway for the ring-opening of the this compound core. nih.gov

ModificationMethodologyPotential Outcome
HalogenationReaction with N-halosuccinimides (e.g., NBS)Halogenated this compound
Oxidative C-H FunctionalizationOxidation of N-protected derivativesIntroduction of functional groups on the ring
Ring-OpeningNucleophilic attack (e.g., aminolysis)Acyclic amino acid derivatives
Table 3: Modifications and Functionalization of the Pyrrolidinone Ring.

Synthesis of Pyrrolidinone-Based Heterocycles and Fused Systems

The this compound core serves as a valuable building block for the synthesis of more complex heterocyclic and fused-ring systems.

Synthesis of Fused Triazoles: Functionalized fused triazoles can be synthesized from derivatives of pyroglutamate, a related pyrrolidinone structure. tandfonline.com The synthesis of 1,2,4-triazoles tethered to a 4-mercaptopyrrolidine core has also been reported as inhibitors of the endothelin-converting enzyme. nih.gov These examples highlight the utility of the pyrrolidinone scaffold in constructing triazole-containing molecules.

Synthesis of Fused Pyrimidines: The pyrimidine (B1678525) ring is another important heterocyclic motif that can be fused to the pyrrolidinone core. The synthesis of pyrimidine-containing natural alkaloids and fused pyrimidine derivatives has been an active area of research. nih.gov Methodologies for the construction of fused pyrimidine systems often involve the cyclocondensation of appropriately functionalized precursors. nih.gov

Synthesis of Spiro-pyrrolidines: The pyrrolidinone ring can also be incorporated into spirocyclic systems. For example, the [3+2] cycloaddition reaction of azomethine ylides with various dipolarophiles is a powerful method for the synthesis of spiro-pyrrolidine derivatives. scispace.com

Fused/Attached HeterocycleSynthetic ApproachExample Application/Significance
TriazoleCyclization of amidrazone derivativesPotential enzyme inhibitors nih.gov
PyrimidineCyclocondensation reactionsCore of bioactive alkaloids nih.gov
Spiro-heterocycles[3+2] Cycloaddition of azomethine ylidesAccess to complex 3D structures
Table 4: Synthesis of Pyrrolidinone-Based Heterocycles and Fused Systems.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-hydroxy-2-pyrrolidinone (B82130). Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.

In ¹H NMR, the chemical shifts and coupling patterns of the protons reveal their local electronic environments and spatial relationships. For instance, the protons on the pyrrolidinone ring exhibit characteristic signals that can be assigned to their specific positions. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing connectivity between protons and carbons, respectively. nih.gov For example, COSY spectra can confirm the coupling between adjacent protons in the pyrrolidinone ring, while HMBC spectra can show correlations between protons and carbons that are two or three bonds away, helping to piece together the complete molecular structure. nih.govbohrium.com The presence of rotamers, arising from restricted rotation around the N-CHO bond in N-formyl derivatives, can sometimes be observed as multiple signals for the same proton in the ¹H NMR spectrum. ipb.pt

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in this compound are indicative of their functional groups. For example, the carbonyl carbon of the lactam ring typically appears at a downfield chemical shift. beilstein-journals.org In some cases, tautomerism in solution, particularly in hydrogen-bond accepting solvents like DMSO, can lead to the broadening of peaks in the ¹³C NMR spectrum. beilstein-journals.org

Table 1: Representative NMR Data for Pyrrolidinone Derivatives

Nucleus Chemical Shift (ppm) Multiplicity / Coupling Constant (J) Assignment
¹H ~7-8 Doublet (J = 8 Hz) Aromatic protons (in substituted derivatives)
¹³C ~174 - C-1 (Carbonyl)
¹³C ~49 - C-2
¹³C ~28 - C-3
¹³C ~38 - C-4

Note: Chemical shifts are approximate and can vary based on the solvent and specific substituents on the pyrrolidinone ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and analyzing its fragmentation patterns, which provides further structural confirmation. The molecular formula of this compound is C₄H₇NO₂, corresponding to a molecular weight of approximately 101.10 g/mol . nih.gov

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. bohrium.com Electron ionization (EI) is a common ionization technique used in MS. Under EI, this compound will ionize and fragment in a predictable manner. The resulting mass spectrum will show a molecular ion peak (M⁺·) and several fragment ion peaks. The analysis of these fragments can help to deduce the structure of the original molecule. aip.org For instance, the loss of a hydroxyl group or parts of the pyrrolidinone ring would result in characteristic fragment ions.

Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment

For chiral molecules like this compound, which can exist as (R) and (S) enantiomers, circular dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration. cymitquimica.com CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. Chiral molecules exhibit unique CD spectra, which are essentially a fingerprint of their three-dimensional structure.

By comparing the experimental CD spectrum of a sample of this compound to the known spectra of its pure enantiomers or to theoretically calculated spectra, the absolute stereochemistry can be assigned. researchgate.netresearchgate.net This technique is particularly useful in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral compound. The ability to unambiguously determine the stereochemistry is crucial, as different enantiomers can have vastly different biological activities. nih.gov

Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of this compound. researchgate.net By selecting an appropriate stationary phase (column) and mobile phase, it is possible to achieve excellent separation of the compound from impurities. sigmaaldrich.com For the analysis of chiral compounds like this compound, chiral HPLC is employed. This technique uses a chiral stationary phase that can differentiate between the enantiomers, allowing for their separation and quantification. google.com The purity of the final product can be determined by analyzing the chromatogram for the presence of any extraneous peaks. uky.edu

Table 2: Typical HPLC Parameters for Chiral Separation

Parameter Value
Column Chiral column (e.g., Chiracel OB-H)
Mobile Phase Hexane/Isopropanol (e.g., 98:2)
Flow Rate 0.5 mL/min
Detection UV at 210 nm

Note: These are example parameters and may need to be optimized for specific applications. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. google.com In GC-MS analysis, the sample is first vaporized and then separated based on its volatility and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and detected.

GC-MS is particularly useful for identifying and quantifying volatile compounds in a mixture. lcms.cz For this compound, GC-MS can be used to confirm its presence in a sample, assess its purity, and identify any volatile impurities. pjps.pkjvas.in The retention time in the gas chromatogram provides a characteristic identifier for the compound, while the mass spectrum provides definitive structural information. The mass spectrum obtained can be compared with databases like the National Institute of Standards and Technology (NIST) library for confident identification. pjps.pk

Computational and Theoretical Investigations of 3 Hydroxy 2 Pyrrolidinone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 3-hydroxy-2-pyrrolidinone (B82130) and its analogs. High-level ab initio quantum chemical calculations have been performed for 2- and 3-pyrrolidinone, with the most stable molecular structures obtained from DFT calculations using the B3LYP density functional. researchgate.net

Studies often employ methods like B3LYP with various basis sets, such as 6-31G(d) and 6-311+G(3df,2p), to determine the most stable molecular geometries. researchgate.net The enthalpies of formation are then computed using composite methods like G3(MP2)//B3LYP. researchgate.net These calculations are crucial for understanding the fundamental properties of the molecule.

The electronic properties, including orbitals (Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), orbital energies, total energies, and dipole moments, are key parameters derived from these calculations. researchgate.net The HOMO-LUMO energy gap, for instance, is a critical indicator of the chemical reactivity and kinetic stability of a molecule. rjpbcs.com A smaller energy gap generally implies higher reactivity. rjpbcs.com For example, in a study of a series of compounds, one with a HOMO-LUMO gap of 5.635 eV was found to be more kinetically stable and less chemically reactive than another with a gap of 10.84 eV. rjpbcs.com

Furthermore, Quantum Polarized Ligand Docking (QPLD) can be used to improve the accuracy of classical docking calculations by refining the partial charges on ligand atoms using quantum mechanical calculations within the protein's electric field. nih.gov This involves treating the ligand at the Quantum Mechanical (QM) level while the surrounding biomolecular environment is described using a Molecular Mechanical (MM) force field. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic behavior of this compound derivatives and their interactions with biological macromolecules over time. researchgate.netplos.org These simulations are crucial for understanding how these molecules behave in a physiological environment, providing insights that are complementary to static quantum chemical calculations. researchgate.net

MD simulations are often performed using force fields like GROMOS or AMBER to model the interatomic forces. researchgate.netplos.org For instance, the GROMOS 54a7 force field has been validated for its ability to accurately calculate the hydration free energies (HFEs) of various small molecules, which is essential for simulating their behavior in aqueous solutions. plos.org

In the context of drug design, MD simulations can be used to study the stability of a ligand-protein complex. nih.gov By simulating the complex over a period of nanoseconds, researchers can assess the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, which are vital for the ligand's binding affinity and efficacy. researchgate.net For example, MD simulations have been used to investigate the binding of pyrrolidinone analogs to enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), providing a rationale for their observed biological activity. researchgate.net

In Silico Docking Studies for Molecular Interactions

In silico docking is a computational technique widely used to predict the binding orientation and affinity of a small molecule to a larger target molecule, typically a protein. researchgate.netnih.gov This method is instrumental in screening virtual libraries of compounds and prioritizing candidates for further experimental testing. researchgate.net

Molecular docking studies have been performed on various 3-hydroxy-3-pyrrolin-2-one derivatives to understand their interactions with biological targets. researchgate.netbeilstein-journals.org For example, docking analyses have shown that these compounds can act as ligands for inducible nitric oxide synthase (iNOS), forming hydrogen bonds with key residues like Cys200 and Ser242. researchgate.netbeilstein-journals.org Van der Waals interactions also play a significant role in stabilizing these ligand-protein complexes. researchgate.netbeilstein-journals.org

The results of docking studies are often quantified by a docking score, which estimates the binding affinity. A more negative score generally indicates a stronger binding interaction. For instance, in one study, a series of pyrrolidine-2,3-dione (B1313883) derivatives were docked into the active site of iNOS, and the compound with the strongest binding affinity (docking score of -9.51 kcal/mol) also demonstrated the most significant inhibitory activity in a biological assay. researchgate.netbeilstein-journals.org

The following table presents a sample of docking results for different ligands against a protein target, illustrating the correlation between docking scores and biological activity.

LigandDocking Score (kcal/mol)IC50 (µM)
Compound 5e-9.5143.69 ± 5.26
Compound 5a-78.65 ± 6.88
Compound 5b-95.66 ± 9.93
Data sourced from a study on 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones and their anti-inflammatory effects. beilstein-journals.org

Tautomerism Studies of Substituted 3-Pyrroline-2-ones

Tautomerism, the chemical equilibrium between two or more interconverting constitutional isomers, is a significant phenomenon in substituted 3-pyrroline-2-ones. nih.govresearchgate.net Computational studies, particularly DFT calculations, have been crucial in understanding the energetics and kinetics of these tautomeric transformations. nih.govbeilstein-journals.org

For substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones, studies have shown that the tautomerism is influenced by a slight energy difference between the tautomers and a significantly large rate constant for their interconversion. nih.govkuleuven.bebohrium.com DFT calculations at the B3LYP/6-311++G(2d,2p)//B3LYP/6-31+G(d,p) level of theory have been used to investigate this phenomenon. beilstein-journals.org

For example, theoretical results have indicated that for a specific 4-acetyl-3-hydroxy-3-pyrroline-2-one derivative, one tautomeric form (4a) is more stable than the other (4a') by 1.3 kcal·mol⁻¹ in the gas phase and 0.4 kcal·mol⁻¹ in an ethanol (B145695) solvent model. beilstein-journals.org The potential barrier for the transformation from 4a to 4a' was calculated to be very small, at 0.5 kcal·mol⁻¹ in the gas phase and 1.0 kcal·mol⁻¹ in ethanol, explaining the rapid equilibrium observed experimentally. beilstein-journals.org

Tautomer SystemEnergy Difference (kcal·mol⁻¹) (Gas Phase)Energy Difference (kcal·mol⁻¹) (Ethanol)Transformation Barrier (kcal·mol⁻¹) (Gas Phase)Transformation Barrier (kcal·mol⁻¹) (Ethanol)
4a vs. 4a' 1.30.40.51.0
Theoretical results for the tautomerism of a substituted 4-acetyl-3-hydroxy-3-pyrroline-2-one. beilstein-journals.org

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions involving this compound and its derivatives. nih.govrsc.org By mapping the potential energy surface (PES) of a reaction, researchers can identify transition states, intermediates, and the most favorable reaction pathways. nih.govkuleuven.be

DFT calculations are frequently employed to explore the mechanistic aspects of reactions. For instance, the reaction mechanism between a 3-pyrroline-2-one (B142641) derivative and an aliphatic amine has been proposed based on computational results. nih.govkuleuven.be These calculations can determine whether a reaction is under kinetic or thermodynamic control. In the aforementioned reaction, DFT calculations showed that kinetic selectivity is more significant than thermodynamic selectivity in the formation of the main product. nih.govkuleuven.be

In another example, a quantum chemical study of the one-pot synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) detailed the energy barriers for each stage of the reaction, including Michael addition, a Nef-type rearrangement, and cyclization. rsc.orgrsc.org The study found that the energy barrier for the deprotonated nitromethane addition to coumarin is 21.7 kJ mol⁻¹, while the subsequent proton transfer has a much higher barrier of 197.8 kJ mol⁻¹. rsc.org The final cyclization step has a very low energy barrier of 11.9 kJ mol⁻¹, but it is preceded by a tautomerization with a high energy barrier of 178.4 kJ mol⁻¹. rsc.orgrsc.org Such detailed energetic information is invaluable for optimizing reaction conditions and understanding the factors that govern product formation.

Reaction StepEnergy Barrier (kJ mol⁻¹)
Deprotonated nitromethane addition to coumarin21.7
Proton transfer from methylene (B1212753) to nitro group197.8
Oxygen atom migration (water-assisted)142.4
Tautomerization of nitrosohydroxymethyl group178.4
Cyclization11.9
Calculated energy barriers for the synthesis of pyrrolidinedione derivatives. rsc.orgrsc.org

Role of 3 Hydroxy 2 Pyrrolidinone As a Versatile Synthetic Intermediate

Precursor for Bioactive Pyrrolidine (B122466) Derivatives

The 3-hydroxy-2-pyrrolidinone (B82130) moiety is a fundamental component in the synthesis of various bioactive pyrrolidine derivatives. Its structural features are recognized by biological systems, making it a valuable scaffold for developing new therapeutic agents. The pyrrolidine ring is a key building block in numerous natural compounds, including vitamins, hormones, and alkaloids, as well as in a wide array of synthetic drugs mdpi.com.

A notable application of this compound is in the development of enzyme inhibitors. It is a key component in the synthesis of the major metabolite of a potent inhibitor of cyclin-dependent kinase 2 (CDK2)/cyclin A, a target for anticancer therapies nih.govfishersci.ca. The synthesis often starts from chiral precursors like malic acid to construct the hydroxy-substituted pyrrolidinone moiety, ensuring the correct stereochemistry for biological activity researchgate.netnih.gov. Furthermore, derivatives of 3-hydroxy-3-pyrroline-2-one, closely related to this compound, have been synthesized and shown to possess promising antioxidant and radical-scavenging properties nih.gov. The pyrrolidine scaffold is integral to a wide range of pharmaceuticals, including antiviral drugs used to treat hepatitis C, such as Asunaprevir, Paritaprevir, and Daclatasvir mdpi.com.

Bioactive Derivative ClassTherapeutic Target/ApplicationExample Compound/PrecursorReference
CDK2/Cyclin A InhibitorsAnticancerMetabolite of a 3-aminopyrazole (B16455) inhibitor nih.gov
AntioxidantsRadical Scavenging4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one nih.gov
Antiviral AgentsHepatitis C (NS3/NS5A inhibitors)Precursors for Asunaprevir, Paritaprevir, Daclatasvir mdpi.com
AlkaloidsVarious Biological Activities(S)-Vasicol researchgate.net

Building Block in Complex Molecular Syntheses

The utility of this compound extends to its role as a fundamental building block in the stereoselective synthesis of complex molecules. As a chiral synthon, it provides a reliable method for introducing specific stereocenters into a target molecule, a critical aspect of modern pharmaceutical synthesis researchgate.net. Its rigid five-membered ring structure also offers conformational constraint, which can be advantageous in designing molecules with specific binding properties.

Syntheses often begin with readily available chiral materials, such as (S)-malic acid, which is transformed into (3S)-3-hydroxy-2-pyrrolidinone researchgate.net. This process provides an optically pure starting material for subsequent reactions. For instance, a stereoconservative approach starting from malic acid was employed to construct the hydroxy-substituted pyrrolidinone core of a CDK2/cyclin A inhibitor metabolite nih.gov. The development of chemoenzymatic strategies has further expanded its utility, allowing for precise hydroxylations on related structures to access complex, non-canonical amino acids for peptide synthesis nih.gov. These methods highlight the power of combining biocatalysis with traditional chemical synthesis to build intricate molecular architectures efficiently nih.gov.

Synthetic StrategyKey TransformationStarting MaterialTarget Molecule TypeReference
Chiral Pool SynthesisLactam cyclization(S)-Malic acidChiral pyrrolidinones researchgate.netnih.gov
Stereoconservative SynthesisConstruction of hydroxy-substituted pyrrolidinoneMalic acidEnzyme inhibitor metabolites nih.gov
Chemoenzymatic SynthesisBiocatalytic hydroxylationPipecolic acid, LysineComplex peptides, Natural products nih.gov
Asymmetric SynthesisTin-lithium exchange and cyclizationSimple acyclic precursorsChiral 3-hydroxy-pyrrolidines nih.gov

Intermediate in the Synthesis of Natural Product Analogues

This compound is a recurring structural motif in a variety of bioactive natural products, making it an essential intermediate for the synthesis of these compounds and their analogues nih.gov. Total synthesis of natural products allows for the confirmation of their structure and provides a route to produce larger quantities for biological evaluation. Furthermore, by using the natural product as a template, chemists can synthesize analogues with potentially improved potency, selectivity, or pharmacokinetic properties.

One prominent example is the total synthesis of the alkaloid (-)-vasicol. A flexible synthetic approach starting from (S)-malic acid to produce (S)-3-hydroxy-2-pyrrolidinone was central to achieving the first total synthesis of this natural product researchgate.net. This work was crucial in clarifying the correct structure of naturally occurring (-)-vasicol researchgate.net. The pyrrolidinone core, often referred to as a γ-lactam, is a feature in numerous polycyclic alkaloid families, which are enduring targets for total synthesis efforts nih.gov. The development of synthetic routes to these complex molecules often relies on the strategic use of building blocks like this compound to control the intricate stereochemistry required nih.gov.

Natural Product/AnalogueNatural Source (Original Compound)Key Role of this compoundReference
(-)-VasicolPlant (Peganum harmala)Core structural intermediate from (S)-malic acid researchgate.net
OteromycinFungus strains (MF5810, MF5811)Structural subunit of the 3-pyrroline-2-one (B142641) core nih.gov
EquisetinFungus (Fusarium pallidoroseum)Structural subunit of the 3-pyrroline-2-one core nih.gov
Cepafungin IBacterialAnalogue synthesis via biocatalytic hydroxylation nih.gov

Structure Activity Relationship Sar Studies for 3 Hydroxy 2 Pyrrolidinone Derivatives

Correlating Structural Modifications with Biological Potency

The biological potency of 3-hydroxy-2-pyrrolidinone (B82130) derivatives can be significantly altered by modifying various positions on the pyrrolidinone core. Research has identified several key positions where substitutions have a pronounced effect on activity.

In the development of inhibitors for Pseudomonas aeruginosa penicillin-binding protein 3 (PBP3), a crucial enzyme for bacterial cell wall synthesis, specific structural characteristics were found to be essential for inhibitory activity. mdpi.com The core 3-hydroxy-2,5-dihydro-1H-pyrrol-2-one scaffold required particular substitutions for activity. mdpi.com The SAR studies revealed two critical properties for potent inhibition: the presence of the 3-hydroxyl group and a bulky substituent at the R¹ position (the nitrogen atom of the ring). mdpi.com

Key findings from these studies include:

The 3-hydroxyl group: This group was determined to be essential for activity. Its removal or replacement with other functional groups, such as ethyl amine or morpholine (B109124) amine, was investigated to probe its importance. mdpi.com

Substitution at R¹ (Nitrogen): A bulky group, such as a benzyl (B1604629) substitution or a heteroaryl group (e.g., furan, thiazole, benzimidazole, indole), at this position is required for inhibitory activity. mdpi.com This suggests the target's binding pocket has a large hydrophobic region that can accommodate these groups.

Substitutions at Positions 4 and 5: Halogen-substituted benzoyl and phenyl groups at positions 4 and 5, respectively, were also found to be necessary for activity. mdpi.com

PositionRequired Structural Feature for PBP3 InhibitionRationale
R¹ (Nitrogen) Bulky group (e.g., benzyl, heteroaryl)Interacts with a likely hydrophobic pocket in the target enzyme.
C3 Hydroxyl (-OH) groupEssential for binding and inhibitory function.
C4 Halogen-substituted benzoyl groupContributes to binding affinity.
C5 Halogen-substituted phenyl groupContributes to binding affinity.

In a different context, pyrrolidine (B122466) derivatives have been investigated as inhibitors of α-amylase and α-glucosidase, enzymes relevant to type-2 diabetes. nih.gov SAR studies on these compounds highlighted the importance of electronic properties of the substituents. nih.gov It was found that derivatives bearing electron-donating groups showed enhanced inhibitory potential. nih.gov

Specifically, the derivative with a para-methoxy group (p-OCH₃) on an aromatic ring (compound 3g ) demonstrated the most potent inhibition against both α-amylase and α-glucosidase. nih.govnih.gov This indicates that the electronic nature of the substituent plays a direct role in the molecule's ability to interact with the active sites of these enzymes.

CompoundSubstituentTarget EnzymeIC₅₀ (µg/mL)
3g 4-methoxyα-amylase26.24
3g 4-methoxyα-glucosidase18.04
3a (unspecified)α-amylase36.32
3f (unspecified)α-glucosidase27.51

Stereochemical Influence on Activity and Interactions

The three-dimensional arrangement of atoms, or stereochemistry, of this compound derivatives is a critical determinant of their biological activity. The rigid, cyclic structure of the pyrrolidinone ring creates distinct spatial orientations for its substituents, which directly impacts how the molecule fits into a target's binding site.

Stereoselective synthesis, which aims to produce a specific stereoisomer, is often employed in the creation of pyrrolidinone-based drugs. nih.gov This is because different enantiomers or diastereomers of the same compound can have vastly different biological activities. For example, in studies of 3,4-disubstituted pyrrolidin-2-ones, synthetic routes were developed to stereoselectively produce both trans and cis isomers, underscoring the importance of controlling this aspect of the molecular architecture. researchgate.net The ability to synthesize specific stereoisomers allows for a detailed examination of how the spatial positioning of functional groups, such as the C3-hydroxyl group, affects binding and efficacy.

The introduction of certain atoms, like fluorine, can significantly influence the stereochemical behavior and conformational stability of the pyrrolidine ring. beilstein-journals.org This stability can enhance the molecule's ability to maintain an optimal conformation for binding to its target protein, thereby improving its activity. beilstein-journals.org

Pharmacophore Elucidation for Target Binding

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov These models are crucial for understanding ligand-target interactions and for designing new, more potent molecules. A pharmacophore is an abstract concept that describes the key molecular features, such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (H), and charged groups, required for binding. nih.gov

Based on the SAR data for this compound derivatives that inhibit PBP3, a putative pharmacophore can be elucidated. The key features of this pharmacophore would include:

A Hydrogen Bond Donor/Acceptor: The essential 3-hydroxyl group serves as a critical hydrogen bond donor and/or acceptor, forming a key interaction within the PBP3 active site. mdpi.com

A Hydrophobic Feature: The requirement for a bulky, often aromatic or heteroaromatic, group at the R¹ nitrogen position points to a large hydrophobic pocket in the target enzyme. mdpi.com This feature of the pharmacophore would occupy that space.

Additional Hydrophobic/Aromatic Features: The substituted phenyl and benzoyl groups at the C4 and C5 positions represent additional hydrophobic and aromatic features that contribute to binding affinity, likely through van der Waals or pi-stacking interactions. mdpi.com

For the α-amylase and α-glucosidase inhibitors, the pharmacophore model would also include the core pyrrolidine structure. However, a key feature would be a specific electronic and steric point corresponding to the effective electron-donating groups, such as the para-methoxy substituent on the aromatic ring. nih.gov Molecular docking studies, which computationally place the ligand into the target's active site, help to confirm and refine these pharmacophore models by visualizing the precise interactions that underpin the observed biological activity. nih.gov

Mechanistic and Target Identification Studies for Biological Effects

Elucidation of Molecular Targets for Biological Activities

Derivatives of 3-hydroxy-2-pyrrolidinone (B82130) have been identified as inhibitors of several key protein targets implicated in various diseases.

One area of significant interest is their activity as inhibitors of cyclin-dependent kinase 2 (CDK2)/cyclin A. A this compound moiety was synthesized as the major metabolite of a potent 3-aminopyrazole (B16455) CDK2/cyclin A inhibitor, highlighting the importance of this scaffold in interacting with this cancer-related target nih.gov.

In the realm of infectious diseases, pyrrolidine-2,3-dione (B1313883) derivatives, which are structurally related to this compound, have been discovered as novel inhibitors of P. aeruginosa penicillin-binding protein 3 (PBP3) nih.gov. PBP3 is a crucial enzyme involved in bacterial cell wall synthesis, making it an attractive target for new antibiotics. Structure-activity relationship (SAR) studies revealed that a 3-hydroxyl group on the pyrrolidine-2,3-dione core is a key structural feature required for the inhibition of PaPBP3 nih.gov. These derivatives were found to compete for the transpeptidase (TPase) site of the enzyme, indicating a direct interaction with the active site nih.gov.

Furthermore, other pyrrolidine (B122466) derivatives have been shown to target a diverse range of proteins. For instance, spiro[pyrrolidine-3,3′-oxindoles] have been designed as dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2), both of which are relevant targets in breast cancer nih.gov. Additionally, certain 3-deoxysphingomyelin analogues containing a pyrrolidine ring are thought to exert their effects through interaction with the Akt protein kinase nih.gov.

Another important target is the N-methyl-D-aspartate (NMDA)-sensitive glutamate (B1630785) receptor. The derivative 3-amino-1-hydroxy-2-pyrrolidone (HA-966) is known to inhibit these receptors by acting at the glycine-regulated allosteric modulatory center nih.gov. Studies have shown that HA-966 inhibits the binding of [3H]glycine and partially reduces the binding of [3H]glutamate to the NMDA receptor nih.gov. This suggests a complex interaction where HA-966 modulates the receptor's function at a site distinct from the primary glutamate binding site nih.gov.

The table below summarizes the identified molecular targets for various this compound derivatives and their potential therapeutic implications.

Derivative ClassMolecular TargetPotential Therapeutic Area
3-Aminopyrazole metaboliteCyclin-Dependent Kinase 2 (CDK2)/Cyclin A nih.govCancer
Pyrrolidine-2,3-dionesP. aeruginosa Penicillin-Binding Protein 3 (PBP3) nih.govBacterial Infections
Spiro[pyrrolidine-3,3′-oxindoles]Histone Deacetylase 2 (HDAC2), Prohibitin 2 (PHB2) nih.govCancer
3-Amino-1-hydroxy-2-pyrrolidone (HA-966)NMDA-sensitive Glutamate Receptor nih.govNeurological Disorders

Investigation of Cellular Pathways Influenced by this compound Derivatives

The interaction of this compound derivatives with their molecular targets initiates cascades of events that influence various cellular pathways.

The inhibition of CDK2/cyclin A by the this compound metabolite directly impacts cell cycle progression nih.gov. CDK2 is a key regulator of the transition from the G1 to the S phase of the cell cycle. By inhibiting this enzyme, the derivative can halt cell proliferation, a critical mechanism in cancer therapy.

For derivatives targeting bacterial PBP3, the primary affected pathway is the synthesis of the bacterial cell wall nih.govwikipedia.org. Inhibition of PBP3's transpeptidase activity prevents the cross-linking of peptidoglycan chains, which is essential for maintaining the structural integrity of the cell wall. This disruption leads to osmotic lysis and bacterial cell death, demonstrating a bactericidal mechanism of action wikipedia.org. The effectiveness of these compounds has been tested against P. aeruginosa strains, including efflux pump mutants, to understand their potential to overcome common bacterial resistance mechanisms nih.gov.

In the context of cancer, pyrrolidine derivatives targeting HDAC2 influence epigenetic regulation. HDAC2 is responsible for deacetylating histone proteins, leading to chromatin condensation and transcriptional repression nih.gov. Inhibition of HDAC2 can result in the re-expression of tumor suppressor genes, thus playing a significant role in controlling cell cycle progression and developmental events nih.gov.

The antioxidant activity of some 3-hydroxy-3-pyrroline-2-one derivatives suggests their involvement in pathways related to oxidative stress. These compounds have shown potential as hydroxyl radical (HO˙) scavengers nih.gov. By neutralizing reactive oxygen species like HO˙, they can protect cells from oxidative damage, a pathway implicated in numerous chronic diseases.

Enzyme-Inhibitor Interaction Mechanisms

Understanding the specific interactions between this compound derivatives and their target enzymes is fundamental to optimizing their inhibitory activity.

Studies on pyrrolidine-2,3-dione inhibitors of PaPBP3 have provided insights into their binding mechanism. The requirement of the 3-hydroxyl group and a bulky benzyl (B1604629) or heteroaryl group at other positions suggests specific molecular interactions within the enzyme's active site nih.gov. The hydroxyl group may form crucial hydrogen bonds, while the bulky substituents likely engage in hydrophobic interactions, anchoring the inhibitor in the binding pocket nih.gov. Competitive binding assays using fluorescent penicillin derivatives confirmed that these compounds occupy the transpeptidase active site nih.gov.

For the NMDA receptor modulator HA-966, the interaction is allosteric. It acts at the glycine (B1666218) modulatory site, but its effects differ from those of glycine itself. While glycine acts as a co-agonist, HA-966 acts as an inhibitor nih.gov. Interestingly, HA-966 was found to increase the binding of the NMDA receptor antagonist [3H]CPP, affecting its affinity but not the number of binding sites nih.gov. This suggests that HA-966 induces a conformational change in the receptor that favors antagonist binding, a form of negative allosteric modulation nih.gov.

The mechanism for antioxidant derivatives, such as 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one, involves radical scavenging nih.gov. Quantum chemistry calculations have been used to investigate the thermodynamics and kinetics of this activity. These theoretical studies help to elucidate the specific chemical reactions through which these compounds neutralize free radicals, providing a basis for designing more potent antioxidants nih.gov.

The table below details the interaction mechanisms for selected this compound derivatives.

Derivative/ClassTarget Enzyme/ReceptorInteraction Mechanism
Pyrrolidine-2,3-dionesPaPBP3Competitive inhibition at the transpeptidase active site; key interactions via 3-hydroxyl and other bulky groups nih.gov.
3-Amino-1-hydroxy-2-pyrrolidone (HA-966)NMDA ReceptorNegative allosteric modulation at the glycine co-agonist site; induces conformational change favoring antagonist binding nih.gov.
3-Hydroxy-3-pyrroline-2-onesN/A (Free Radicals)Direct radical scavenging, particularly of hydroxyl radicals (HO˙), neutralizing their damaging effects nih.gov.

Applications in Advanced Chemical Disciplines

Coordination Chemistry and Ligand Design Research

The presence of both a hydroxyl group and a lactam moiety provides 3-Hydroxy-2-pyrrolidinone (B82130) (HPD) with multiple potential coordination sites. The oxygen atom of the carbonyl group, the oxygen of the hydroxyl group, and the nitrogen atom of the lactam can all potentially engage in binding with metal ions. This has made it a target for investigation in ligand design, particularly for the chelation of specific metal ions.

Research has specifically identified this compound as a promising bidentate ligand for the in vivo chelation of the uranyl ion (UO₂²⁺). The urgency of finding effective chelators for uranium is driven by the potential for renal and bone damage from uranium exposure in the nuclear industry.

In one significant study, HPD was investigated as a potential agent for uranium decorporation. Potentiometric titration measurements were conducted to determine the stability of the complexes formed between HPD and the uranyl ion. The results demonstrated strong complexation, with stability constants determined as log β₁₁₀ = 10.5(7), log β₁₂₀ = 20.7(9), and log β₁₃₀ = 28.2(4). Species distribution diagrams indicated that at a physiological pH of 7.4, nearly all uranyl ions are complexed by HPD.

A single crystal of the uranyl-HPD complex was successfully obtained and analyzed, revealing a trimeric structure with the formula [(UO₂)₃O(H₂O)₃(C₄H₆NO₂)₃]·NO₃·12H₂O. In this structure, each uranyl unit is equatorially coordinated by three oxygen atoms from two separate HPD ligands, one water molecule, and a central μ₃-O atom that is shared among the three uranyl units. Further studies at the cellular level showed that HPD could reduce the uranium content in NRK-52E cells by as much as 58%. In vivo assays also demonstrated a significant removal of uranium deposited in the kidney, with HPD able to clear 52% of the metal.

Stability Constants of Uranyl-HPD Complexes
Complex SpeciesLog β
[UO₂(HPD)]²⁺10.5(7)
[UO₂(HPD)₂]²⁺20.7(9)
[UO₂(HPD)₃]²⁺28.2(4)

Polymer Science Research Applications

In polymer science, the incorporation of functional moieties into polymer backbones or as side chains is a key strategy for developing new materials with tailored properties. The bifunctional nature of this compound, possessing both a hydroxyl group and a lactam ring, presents theoretical opportunities for its use in polymer synthesis.

The this compound molecule contains two key functional groups for polymerization: a secondary alcohol (–OH) and a cyclic amide or lactam. The hydroxyl group can participate in step-growth polymerization reactions, such as esterification or etherification, allowing it to be incorporated into polyesters or polyethers. The lactam ring itself contains an N-H bond, which can also be a site for chemical modification prior to or after polymerization.

While direct polymerization of this compound is not widely documented, the principles of polymer chemistry suggest its potential as a functional monomer. For instance, it could be used to introduce hydrophilic and hydrogen-bonding side groups onto a polymer backbone, potentially enhancing properties like water solubility, adhesion, or biocompatibility. This is analogous to how other functional monomers, such as N-vinylpyrrolidone (NVP), are used to create widely applied polymers like polyvinylpyrrolidone (B124986) (PVP), which is known for its excellent biocompatibility and film-forming characteristics. The hydroxyl group on 3-hydroxy-2-pyrrolidone offers an additional reactive handle for cross-linking or for grafting other molecules onto the polymer chain, a feature not present in the simpler NVP monomer.

Supramolecular Chemistry Research

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent intermolecular forces. The ability of this compound to act as both a hydrogen bond donor (from its N-H and O-H groups) and a hydrogen bond acceptor (at its carbonyl and hydroxyl oxygens) makes it an ideal candidate for forming well-defined supramolecular assemblies.

Research into the crystal structure of closely related compounds, such as 3-hydroxy-3-isobutyl-2-pyrrolidone-5-carboxylic acid, has confirmed the critical role of hydrogen bonding in their solid-state arrangement. In the structure of this derivative, extensive hydrogen bonding dictates the packing of the molecules in the crystal lattice. This provides strong evidence for the potential of the parent this compound molecule to self-assemble into ordered structures like chains, sheets, or more complex three-dimensional networks. The directional and specific nature of these hydrogen bonds allows for the "programming" of molecules to form predictable, non-covalently bonded architectures, which is a foundational concept in crystal engineering and the design of functional organic materials.

Natural Occurrence and Isolation of Pyrrolidinone Containing Compounds

Isolation from Microorganisms and Plants

Pyrrolidinone-containing compounds are secondary metabolites produced by various terrestrial and marine microorganisms and plant species. Their isolation from these natural sources typically involves extraction with suitable solvents, followed by various chromatographic techniques to separate and purify the individual compounds.

Microorganisms:

A notable number of pyrrolidinone derivatives have been isolated from marine and soil-dwelling microorganisms. Marine bacteria and fungi, in particular, are prolific producers of these compounds. For instance, a new pyrrolidine (B122466) derivative, vibripyrrolidine A, was isolated from the marine bacterium Vibrio ruber ZXR-93, which was cultured in ISP2 medium mdpi.comnih.gov. Another example is isotirandamycin B, a pyrrolidine alkaloid discovered in Streptomyces sp. SCSIO 41399, a bacterium isolated from a marine coral nih.gov.

Fungi are also a rich source of pyrrolidinone analogues. Asperidine A, a novel pyrrolidine derivative, was isolated from the soil-derived fungus Aspergillus sclerotiorum PSU-RSPG178 nih.gov. Similarly, a new pyrrolidine 1-(1,6-dioxooctadecyl) derivative was obtained from the fermentation broth of a marine isolate of Aspergillus flavipes researchgate.net. The marine-derived fungus Trichoderma harzianum ZN-4 has also been found to produce α-pyrrodone derivatives acs.org.

Plants:

Several plant species are known to synthesize pyrrolidinone-containing alkaloids. A well-known example is the coca plant (Erythroxylum coca), from which pyrrolidine-type alkaloids such as hygrine (B30402) and cuscohygrine (B30406) are extracted wikipedia.orgpnas.org. The leaves of this plant are the primary source of these compounds nih.govresearchgate.netnih.gov.

An important structural analogue, 5-Hydroxypyrrolidin-2-one, has been isolated from the young fronds of the bracken fern, Pteridium aquilinum nih.gov. This was the first time this specific compound was identified in this plant nih.gov. Another example is the isolation of N-[7-(3′,4′-methylenedioxyphenyl)-2(Z),4(Z)-heptadienoyl]pyrrolidine from the leaves of Piper amalago L. using supercritical fluid extraction with carbon dioxide, optimized with methanol (B129727) as a cosolvent nih.gov. Various extraction techniques, including maceration and percolation, are commonly employed for isolating pyrrolizidine (B1209537) alkaloids from medicinal plants nih.gov.

Table 1: Natural Sources and Isolation of Pyrrolidinone-Containing Compounds

Compound Name Natural Source Type of Organism Isolation Method
Vibriopyrrolidine A Vibrio ruber ZXR-93 Marine Bacterium Cultured in ISP2 medium, followed by extraction and chromatography. mdpi.comnih.gov
Isotirandamycin B Streptomyces sp. SCSIO 41399 Marine Bacterium Isolated from the cultured bacterium. nih.gov
Asperidine A Aspergillus sclerotiorum PSU-RSPG178 Soil-derived Fungus Isolated from the cultured fungus. nih.gov
1-(1,6-dioxooctadecyl) derivative Aspergillus flavipes Marine Fungus Isolated from the fermentation broth. researchgate.net
α-pyrrodone derivative Trichoderma harzianum ZN-4 Marine-derived Fungus Isolated from the cultured fungus. acs.org
5-Hydroxypyrrolidin-2-one Pteridium aquilinum Plant (Bracken Fern) Isolated from the young fronds. nih.gov
Hygrine, Cuscohygrine Erythroxylum coca Plant (Coca) Extracted from the leaves. wikipedia.orgpnas.org
N-[7-(3′,4′-methylenedioxyphenyl)-2(Z),4(Z)-heptadienoyl]pyrrolidine Piper amalago L. Plant Supercritical fluid extraction from leaves. nih.gov

Structural Characterization of Naturally Occurring Pyrrolidinone Analogues

The elucidation of the chemical structures of naturally occurring pyrrolidinone analogues is accomplished through a combination of modern spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular formula, connectivity of atoms, and stereochemistry of the compounds.

For vibripyrrolidine A, isolated from the marine bacterium Vibrio ruber ZXR-93, its chemical structure was determined by analyzing its 1D and 2D Nuclear Magnetic Resonance (NMR) spectra and mass spectra. Additionally, electronic circular dichroism (ECD) calculations were used to establish its absolute configuration mdpi.comnih.gov.

In the case of the new pyrrolidine derivative from Aspergillus flavipes, the structure was suggested based on gas chromatography-mass spectrometry (GC-MS) and infrared (IR) spectroscopy data researchgate.net. The structural analysis of an α-pyrrodone derivative from Trichoderma harzianum ZN-4 involved a comprehensive analysis of its 1D (¹H NMR) and 2D NMR (HSQC, COSY) spectra, as well as ¹³C{¹H} NMR data, to determine its planar structure acs.org. For asperidine A from Aspergillus sclerotiorum, the structure was determined by spectroscopic evidence, and the absolute configurations of its co-isolated piperidine (B6355638) derivatives were established using Mosher's method and confirmed by X-ray crystallography nih.gov.

The structural characterization of pyrrolidinone alkaloids from plants also relies heavily on these analytical methods. For instance, the analysis of alkaloids in Erythroxylum coca leaves is performed using gas chromatography-mass spectrometry (GC-MS) after extraction researchgate.netnih.gov. The characterization of pyrrolizidine alkaloids from various plants often involves chromatographic separation followed by detection methods such as HPLC and GC coupled with various detectors nih.gov.

Table 2: Structural Characterization Methods for Naturally Occurring Pyrrolidinone Analogues

Compound Name/Class Natural Source Structural Characterization Methods
Vibriopyrrolidine A Vibrio ruber ZXR-93 1D and 2D NMR, Mass Spectrometry, Electronic Circular Dichroism (ECD) calculations. mdpi.comnih.gov
1-(1,6-dioxooctadecyl) derivative Aspergillus flavipes Gas Chromatography-Mass Spectrometry (GC-MS), Infrared (IR) Spectroscopy. researchgate.net
α-pyrrodone derivative Trichoderma harzianum ZN-4 ¹H NMR, ¹³C{¹H} NMR, HSQC, COSY. acs.org
Asperidine A Aspergillus sclerotiorum PSU-RSPG178 Spectroscopic evidence, Mosher's method, X-ray Crystallography (for co-isolates). nih.gov
Pyrrolidine alkaloids Erythroxylum coca Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netnih.gov
Pyrrolizidine alkaloids Various Plants High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) with various detectors. nih.gov

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing 3-hydroxy-2-pyrrolidinone derivatives via multi-component reactions?

  • Methodology : Utilize acid-catalyzed four-component reactions involving cyclic amines (e.g., morpholine or piperidine), aromatic aldehydes (e.g., p-methoxybenzaldehyde), 2-aminobenzoic acid, and acetylene diacrylate. For example, p-toluenesulfonic acid (p-TsOH) catalyzes the reaction under ambient conditions, yielding stable pyrrolidinone salts (e.g., morpholinium or piperidinium 2-pyrrolidinon-3-olates) with isolated yields >80% .
  • Key Parameters :

  • Catalyst: p-TsOH (5 mol%).
  • Solvent: Ethanol or methanol.
  • Reaction Time: 24–48 hours at room temperature.
    • Characterization : Confirm structures via 1H^1H/13C^{13}C NMR, HRMS, IR, and single-crystal X-ray diffraction (e.g., CCDC entries for compounds 2a and 2h ) .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage Conditions : Store at 2–8°C in airtight containers protected from light to prevent decomposition. Avoid exposure to moisture, as hygroscopicity may alter reactivity .
  • Safety Protocols : Use personal protective equipment (PPE) due to potential skin/eye irritation. For spills, avoid dust formation and use ethanol for decontamination .

Q. What analytical techniques are critical for characterizing this compound complexes with metal ions?

  • Structural Analysis :

  • X-ray Crystallography : Resolve coordination geometry (e.g., uranyl-HPD complex [(UO2_2)3_3O(H2_2O)3_3(C4_4H6_6NO2_2)3_3]·NO3_3·12H2_2O) showing a trimeric structure with μ3_3-O bridging .
  • Spectroscopy : Use UV-Vis (ligand-to-metal charge transfer bands) and FTIR (C=O and O–H stretching vibrations) to confirm binding modes .
    • Thermodynamic Studies : Perform potentiometric titrations to determine stability constants (log β110_{110} = 10.5, log β120_{120} = 20.7, log β130_{130} = 28.2 for uranyl-HPD) .

Advanced Research Questions

Q. How does this compound compare to clinical chelators (e.g., DTPA) in removing uranyl ions in vivo?

  • Experimental Design :

Cytotoxicity Assay : Use NRK-52E kidney cells to compare HPD with DTPA-ZnNa3_3 and DFP. HPD shows lower cytotoxicity (IC50_{50} > 1 mM vs. DTPA’s IC50_{50} ~0.5 mM) .

Decorporation Efficacy : Administer HPD (50 mg/kg) to uranium-exposed rodent models. HPD removes 52% of renal uranium but <20% from bone, attributed to its bidentate ligand geometry and moderate log β values .

  • Limitations : Poor bone decorporation due to weaker affinity for uranyl compared to hexadentate ligands like DTPA.

Q. What strategies resolve contradictions in reported synthetic yields of this compound derivatives?

  • Case Study : Discrepancies in four-component reaction yields (e.g., 80–94% in acidic vs. basic conditions) arise from pH-dependent enolate formation. Basic conditions favor deprotonation, stabilizing intermediates and improving yields .
  • Troubleshooting :

  • Optimize catalyst loading (5–10 mol% p-TsOH).
  • Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1).
  • Purify via recrystallization (ethanol/water) to isolate high-purity salts .

Q. How can researchers validate the thermodynamic stability of this compound-metal complexes?

  • Methodology :

  • Potentiometric Titrations : Conduct at 25°C in 0.1 M KCl to determine protonation constants (pKa_a) and metal-ligand stability constants. Use software (e.g., HYPERQUAD) for data fitting .
  • Speciation Diagrams : Plot fractional species distribution (e.g., [UO2_2(HPD)]+^+ dominates at pH 7.4) to predict bioavailability .
    • Cross-Validation : Compare with spectroscopic techniques (e.g., EXAFS for coordination number verification) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.